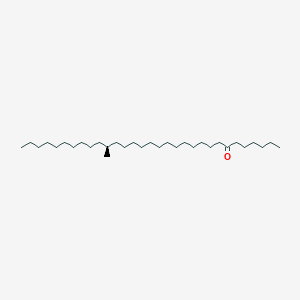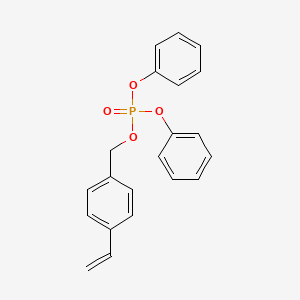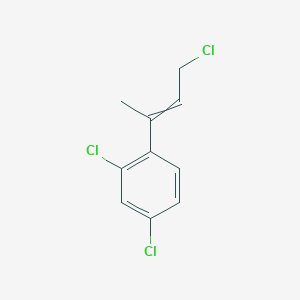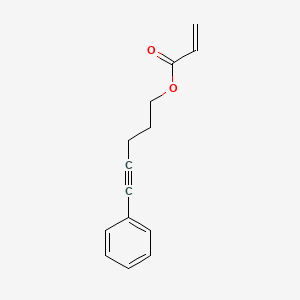
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one is a synthetic organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes amino and methoxy functional groups attached to a phenoxazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable phenoxazine precursor under acidic or basic conditions. The reaction may require catalysts and specific temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques is crucial to optimize the efficiency and cost-effectiveness of the production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The phenoxazine core may also participate in redox reactions, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazine: The parent compound with a simpler structure.
2-Amino-3H-phenoxazin-3-one: Lacks the methoxy groups.
2,8-Dimethoxyphenoxazine: Lacks the amino group.
Uniqueness
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and potential applications. This combination of functional groups allows for versatile chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
646059-14-5 |
|---|---|
Molekularformel |
C26H20N2O4 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
7-amino-2,8-bis(4-methoxyphenyl)phenoxazin-3-one |
InChI |
InChI=1S/C26H20N2O4/c1-30-17-7-3-15(4-8-17)19-11-22-25(13-21(19)27)32-26-14-24(29)20(12-23(26)28-22)16-5-9-18(31-2)10-6-16/h3-14H,27H2,1-2H3 |
InChI-Schlüssel |
DXNRJBZLAUBHJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2N)OC4=CC(=O)C(=CC4=N3)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)


![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)

![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)

![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)

